

# Application Notes: Triethanolamine Borate as a Curing Agent for Epoxy Resins

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## Compound of Interest

Compound Name:	Triethanolamine borate
Cat. No.:	B098079

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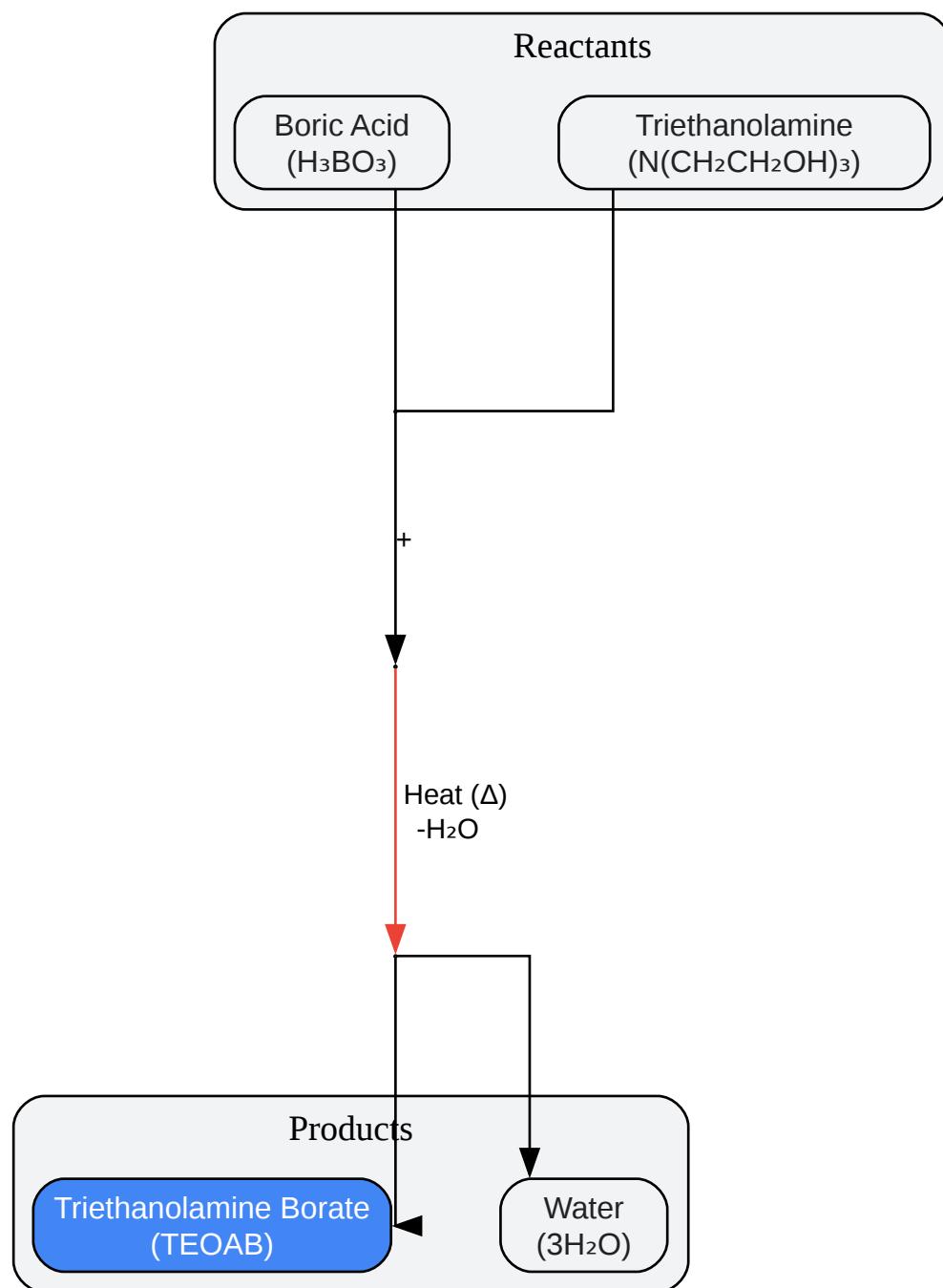
## Introduction

**Triethanolamine borate** (TEOAB), also known as boratrane, is an environmentally friendly and cost-effective coordination compound synthesized from triethanolamine and boric acid.<sup>[1]</sup> It is valued in industry for its effectiveness as a curing or hardening agent for epoxy resins, particularly glycidyl polyethers.<sup>[1][2][3]</sup> When used as a curing agent, TEOAB imparts a range of desirable properties to the resulting thermoset polymer, including excellent chemical stability, high resistance to moisture permeability, low electrical losses, and superior adhesive qualities.<sup>[1][2][3]</sup> These characteristics make TEOAB-cured epoxy systems highly suitable for demanding applications such as surface coatings, casting resins, and high-performance adhesives.<sup>[1][2]</sup>

The structure of TEOAB features a Lewis acid-base pair, with the boron atom acting as a Lewis acid and the tertiary amine as a Lewis base.<sup>[1][2]</sup> This intrinsic feature is key to its function in catalyzing the ring-opening polymerization of epoxides.<sup>[1][2]</sup> Additionally, TEOAB can act as a latent hardener and contributes to the flame retardancy of the final product.<sup>[4]</sup>

## Synthesis of Triethanolamine Borate

TEOAB is typically synthesized through an esterification reaction between boric acid and triethanolamine.<sup>[2][5]</sup> The process involves heating the reactants to drive off water, which is a byproduct of the reaction.



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Caption: Synthesis of **Triethanolamine Borate (TEOAB)**.

Table 1: Summary of TEOAB Synthesis Protocols

Parameter	Method 1: Aqueous Solution	Method 2: Azeotropic Distillation
Reactants	<b>Boric acid,</b> <b>Triethanolamine</b>	<b>Boric acid,</b> <b>Triethanolamine</b>
Solvent	Water[6]	Toluene (or other water-carrying agent)[5]
Molar Ratio	1:1 (e.g., 50 mmol: 50 mmol) [6]	Optimized ratios should be determined experimentally[5]
Temperature	120°C[6]	Reflux temperature of the solvent (e.g., Toluene ~111°C)
Procedure	Reactants are heated in a flask equipped with a short path distillation apparatus until water condensation ceases.[6]	Reactants are heated in a solvent that forms an azeotrope with water, using a Dean-Stark trap to remove water as it forms.[5]
Purification	Recrystallization from acetonitrile.[5][6]	Solvent evaporation followed by recrystallization from acetonitrile and/or vacuum sublimation.[5]

| Yield | ~70% reported[6] | High yields can be achieved with optimized conditions.[5] |

## Experimental Protocols

### Protocol 1: Synthesis of Triethanolamine Borate (Aqueous Method)

This protocol is based on the method described by Adler et al.[6]

Materials:

- Boric acid ( $H_3BO_3$ )
- Triethanolamine ( $N(CH_2CH_2OH)_3$ )

- Deionized water
- Acetonitrile (for recrystallization)
- 25 mL round-bottom flask
- Short path distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

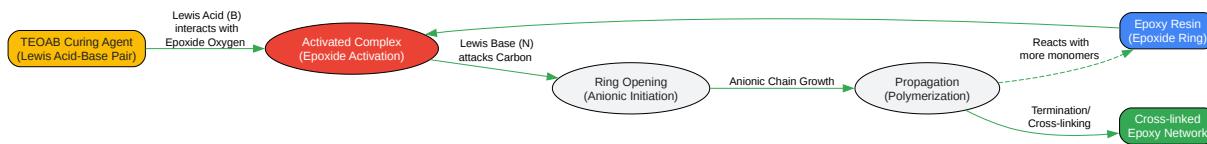
**Procedure:**

- Add equimolar amounts of boric acid (e.g., 3.09 g, 50 mmol) and triethanolamine (e.g., 7.46 g, 50 mmol) to the 25 mL round-bottom flask.[\[6\]](#)
- Add a small amount of water (e.g., 3 mL) to facilitate the initial dissolution and mixing of the reactants.[\[6\]](#)
- Assemble the short path distillation apparatus on the flask.
- Heat the mixture to 120°C with stirring.[\[6\]](#)
- Continue heating until no more water is collected in the distillation receiver, indicating the reaction is complete.
- Allow the crude product to cool to room temperature. It will solidify upon cooling.
- Purify the crude TEOAB by recrystallization from hot acetonitrile.
- Filter the purified crystals and dry them under vacuum.

## Curing Mechanism of Epoxy Resins

TEOAB functions as a catalytic curing agent. Its Lewis pair structure, with boron as the Lewis acid and the tertiary amine as the Lewis base, activates the epoxy ring, facilitating its opening and subsequent polymerization.[\[1\]](#)[\[2\]](#) The tertiary amine initiates anionic polymerization of the

epoxy groups. This mechanism allows for curing at elevated temperatures, often making TEOAB a latent hardener.



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Caption: Curing mechanism of epoxy resin with TEOAB.

## Protocol 2: Preparation and Curing of TEOAB-Epoxy Resin

This protocol provides a general procedure for curing a standard epoxy resin like diglycidyl ether of bisphenol-A (DGEBA) with TEOAB.

### Materials:

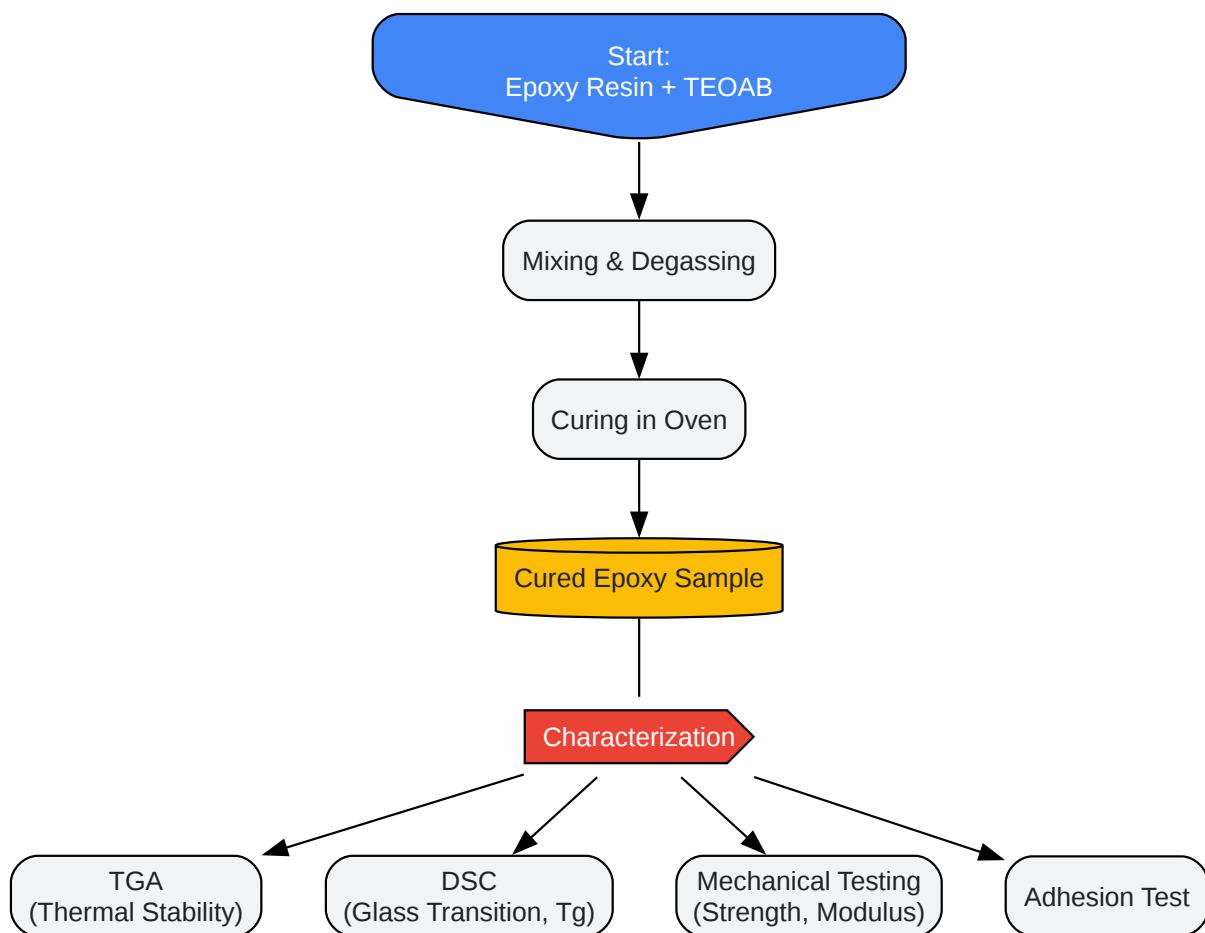
- Epoxy resin (e.g., DGEBA-based)
- **Triethanolamine borate** (TEOAB), synthesized as per Protocol 1
- Mixing container
- Stirring rod or mechanical mixer
- Vacuum oven or convection oven
- Molds for sample preparation (e.g., silicone or PTFE)

### Procedure:

- Determine Stoichiometry: TEOAB acts as a catalyst, and the optimal concentration should be determined experimentally. Start with a range, for example, 5-15 parts by weight of TEOAB per 100 parts of epoxy resin.
- Pre-heating: Gently pre-heat the epoxy resin to reduce its viscosity (e.g., 60-80°C), which facilitates easier mixing.
- Mixing: Add the desired amount of TEOAB powder to the pre-heated epoxy resin. Mix thoroughly until the TEOAB is completely dissolved and the mixture is homogeneous.
- Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the cured product. Degas until bubbling subsides.
- Casting: Pour the bubble-free mixture into the desired molds.
- Curing: Transfer the molds to an oven for curing. A typical curing schedule involves heating at an elevated temperature. For instance, studies have been conducted with curing at 160°C. [7] The exact time and temperature will depend on the specific epoxy system and the desired properties, and may require a multi-step curing profile (e.g., 2 hours at 120°C followed by 2 hours at 160°C).
- Post-Curing: After the initial cure, a post-curing step at a temperature slightly above the glass transition temperature (Tg) can be performed to ensure complete reaction and optimize the mechanical properties.
- Cooling: Allow the cured samples to cool down slowly to room temperature within the oven to prevent thermal stress and cracking.

## Properties and Characterization of TEOAB-Cured Resins

Epoxy resins cured with TEOAB exhibit a favorable combination of thermal, mechanical, and chemical properties.[3][7]

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Caption: Experimental workflow for epoxy curing and characterization.

Table 2: Properties of Epoxy Resins Cured with Boron-Containing Agents Note: Data for TEOAB is limited in publicly available literature; this table includes data for related boron-modified systems to provide context.

Property	Epoxy System	Curing Agent/Additive	Value	Reference
Glass Transition Temp. (Tg)	DGEBA-based (E51)	o-carborane-based diamine	~98°C	[8]
Thermal Decomposition (TGA)	DGEBA-based (E51)	o-carborane-based diamine	>400°C (Initial decomp.)	[9]
Char Yield @ 800°C (N <sub>2</sub> )	DGEBA-based (E51)	o-carborane-based diamine	~60%	[9]
Compressive Strength	BPA Epoxy + Amine Hardener	1.0 g Boric Acid	119.0 MPa	[10]
Compressive Modulus	BPA Epoxy + Amine Hardener	1.0 g Boric Acid	948 MPa	[11]
Adhesion Strength	Epoxy Networks	Borosiloxane Oligomers	0.18 MPa (increase from 0.02)	[12]

## Characterization Protocols

- Differential Scanning Calorimetry (DSC):
  - Prepare a small sample (5-10 mg) of the cured epoxy and place it in an aluminum DSC pan.
  - Perform a heat-cool-heat cycle, for example, from room temperature to 200°C at a heating rate of 10°C/min.
  - The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.
- Thermogravimetric Analysis (TGA):
  - Place a small sample (10-15 mg) of the cured epoxy in a TGA crucible.

- Heat the sample from room temperature to 800°C at a rate of 10-20°C/min under a nitrogen or air atmosphere.
- Determine the onset of decomposition temperature (e.g., Td5% for 5% weight loss) and the char yield at high temperatures to assess thermal stability.[13]
- Mechanical Testing:
  - Prepare samples according to standard test methods (e.g., ASTM D695 for compressive properties).
  - Use a universal testing machine to measure properties such as compressive strength, modulus, and strain at break.[10]
- Adhesion Testing:
  - Prepare lap shear joints or use a pull-out test configuration according to standard methods (e.g., ASTM D1002).[12]
  - Measure the force required to break the adhesive bond to quantify adhesion strength. The presence of hydroxyl groups formed during curing contributes significantly to adhesion.[14]

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